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Disclaimer: This document summarizes the currently available public information regarding the

thermodynamic and physical properties of methyl fluorosulfonate. Extensive searches for

specific, experimentally determined thermodynamic data such as standard enthalpy of

formation, standard molar entropy, and heat capacity have not yielded explicit values for this

compound. The experimental protocols described herein are generalized procedures for

determining such properties and are not specific to methyl fluorosulfonate, as detailed

protocols for this substance were not found in the available literature.

Introduction
Methyl fluorosulfonate (CH₃FO₃S), often referred to by its trivial name "Magic Methyl," is a

powerful methylating agent used in organic synthesis. Despite its utility, its extreme toxicity has

led to its partial replacement by other reagents. A thorough understanding of its thermodynamic

properties is crucial for safe handling, process design, and for predicting its behavior in

chemical reactions. This guide provides a summary of the known physical properties and

outlines the general experimental methodologies used to determine the core thermodynamic

properties of volatile organic compounds like methyl fluorosulfonate.
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While specific thermodynamic data is limited, several key physical properties of methyl
fluorosulfonate have been reported. These are summarized in Table 1 for easy reference.

Table 1: Physicochemical Properties of Methyl Fluorosulfonate

Property Value Reference(s)

Molecular Formula CH₃FO₃S [1][2]

Molecular Weight 114.10 g/mol [2]

Boiling Point 93 °C (at 760 mmHg) [1]

Melting Point -95 °C

Density 1.45 g/mL [1]

Vapor Pressure 57.3 mmHg at 25 °C

Flash Point 10 °C

Core Thermodynamic Properties (Data Not
Available)
As of the latest literature search, specific experimentally determined values for the following

core thermodynamic properties of methyl fluorosulfonate are not publicly available:

Standard Enthalpy of Formation (ΔHf°)

Standard Molar Entropy (S°)

Heat Capacity (Cp)

Gibbs Free Energy of Formation (ΔGf°)

The absence of this data significantly limits the ability to perform detailed thermodynamic

calculations for reactions involving methyl fluorosulfonate.
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Experimental Protocols for Thermodynamic
Property Determination
The following sections describe the general experimental methodologies that would be

employed to determine the thermodynamic properties of a volatile, reactive organic compound

such as methyl fluorosulfonate.

Determination of Enthalpy of Formation by Bomb
Calorimetry
The standard enthalpy of formation of an organic compound is typically determined indirectly

from its enthalpy of combustion, measured using a bomb calorimeter.[3][4] For an organosulfur

compound, a rotating bomb calorimeter is often required to ensure complete combustion and

dissolution of the sulfur-containing products.[5]

General Protocol:

Sample Preparation: A precise mass of the liquid sample (e.g., methyl fluorosulfonate) is

encapsulated in a combustible container of known heat of combustion.

Bomb Assembly: The sample is placed in the bomb, and a fuse wire is positioned to ensure

ignition. A small amount of water is typically added to the bomb to dissolve the acidic

combustion products.

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.

Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter

bucket. The system is allowed to reach thermal equilibrium.

Ignition and Data Acquisition: The sample is ignited, and the temperature change of the

water is meticulously recorded over time until a final, stable temperature is reached.

Analysis of Products: The contents of the bomb are analyzed to determine the completeness

of combustion and to quantify any side products (e.g., nitric acid from residual nitrogen,

sulfuric acid).
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Calculation: The heat of combustion is calculated from the temperature rise and the

previously determined heat capacity of the calorimeter system. Corrections are applied for

the heat of combustion of the capsule and fuse wire, and for the formation of any side

products. The standard enthalpy of formation is then calculated using Hess's Law.

Determination of Heat Capacity by Adiabatic Calorimetry
Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of liquids and

solids as a function of temperature.[6][7][8]

General Protocol:

Calorimeter and Sample Cell: A precisely known mass of the sample is placed in a sample

cell within the adiabatic calorimeter.

Thermal Isolation: The sample cell is placed in a vacuum chamber and surrounded by

adiabatic shields, which are heated to track the temperature of the sample cell, thereby

minimizing heat exchange with the surroundings.

Heating and Temperature Measurement: A known quantity of electrical energy is supplied to

the sample cell, and the resulting temperature increase is measured with a high-precision

thermometer.

Stepwise Measurement: This process is repeated in small temperature increments over the

desired temperature range.

Calculation: The heat capacity at each temperature is calculated from the amount of heat

added and the measured temperature change, after correcting for the heat capacity of the

sample cell (the addenda).

Determination of Enthalpy of Vaporization
The enthalpy of vaporization can be determined from vapor pressure measurements at

different temperatures using the Clausius-Clapeyron equation.[9][10]

The Knudsen effusion method is suitable for determining the vapor pressure of substances with

low volatility.[9][11][12][13][14]
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General Protocol:

Sample Preparation: A small amount of the sample is placed in a Knudsen cell, which is a

small container with a very small orifice of known area.

High Vacuum and Temperature Control: The cell is placed in a high-vacuum chamber and

heated to a precise and stable temperature.

Mass Loss Measurement: The rate of mass loss of the sample due to effusion of vapor

through the orifice is measured over time using a sensitive microbalance.

Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the

orifice, the temperature, and the molar mass of the effusing vapor.

Temperature Dependence: The experiment is repeated at several different temperatures to

obtain a vapor pressure curve.

The transpiration method is another technique used to measure the vapor pressure of a

substance.[15][16][17][18]

General Protocol:

Sample Saturation: A stream of an inert carrier gas is passed at a known, slow flow rate

through or over the sample, which is maintained at a constant temperature, allowing the gas

to become saturated with the vapor of the substance.

Vapor Collection: The vapor-saturated gas stream is then passed through a cold trap or an

analytical system to determine the amount of the substance that has been transported.

Quantification: The amount of transported vapor is quantified, for example, by gravimetry or

chromatography.

Calculation: The partial pressure of the vapor (which is the vapor pressure of the substance

at that temperature) is calculated from the amount of vapor transported, the volume of the

carrier gas, and the total pressure.
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Temperature and Flow Rate Dependence: The experiment is performed at various

temperatures and carrier gas flow rates to ensure that equilibrium was achieved.

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of

the thermodynamic properties of a volatile organic compound.
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Figure 1. Generalized experimental workflow for determining thermodynamic properties.

Reaction Pathways
Methyl fluorosulfonate is a highly reactive electrophile primarily used for methylation

reactions.[1] A general representation of its methylation activity is the SN2 reaction with a

generic nucleophile (Nu:).

CH₃-O-SO₂F + Nu: [Nu---CH₃---O-SO₂F]⁻
Sₙ2 Attack

CH₃-Nu⁺ + FSO₃⁻
Leaving Group Departure
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Figure 2. General SN2 methylation reaction pathway.

Conclusion
This technical guide has compiled the available physical properties of methyl fluorosulfonate
and outlined the standard experimental methodologies for determining its core thermodynamic

properties. A significant data gap exists in the public domain concerning the standard enthalpy

of formation, standard molar entropy, and heat capacity of this compound. The provided

experimental protocols are general in nature and would require specific adaptation and

rigorous safety precautions for a substance as reactive and toxic as methyl fluorosulfonate.

Further research, either through experimental determination or high-level computational

chemistry studies, is necessary to fill this knowledge gap and enable a more complete

thermodynamic understanding of this potent chemical reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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